molecular formula C9H15NO2S B1466471 1-(Thian-4-yl)azetidine-3-carboxylic acid CAS No. 1127402-35-0

1-(Thian-4-yl)azetidine-3-carboxylic acid

Cat. No.: B1466471
CAS No.: 1127402-35-0
M. Wt: 201.29 g/mol
InChI Key: XSFKITNGPHHRCA-UHFFFAOYSA-N
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Description

1-(Thian-4-yl)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered heterocyclic compounds containing nitrogen. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . The presence of the thian-4-yl group further enhances its chemical properties, making it a valuable compound in various scientific research fields.

Biochemical Analysis

Biochemical Properties

1-(Thian-4-yl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic amino acid derivatives . It interacts with various enzymes, proteins, and other biomolecules through its azetidine ring, which is known for its ring strain and reactivity . The compound can undergo aza-Michael addition reactions with NH-heterocycles, leading to the formation of functionalized azetidines . These interactions are crucial for the synthesis of novel bioactive compounds with potential therapeutic applications .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins can modulate signaling pathways, leading to changes in gene expression and metabolic activity . For instance, derivatives of azetidine-3-carboxylic acid have demonstrated antibacterial and anticancer properties, indicating their potential impact on cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound’s azetidine ring can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for the compound’s biological activity and therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that the compound can maintain its biological activity over extended periods, although some degradation may occur under certain conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound has shown beneficial effects, such as antibacterial and anticancer activity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular functions . These dosage effects are critical for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo ring-opening reactions and other metabolic processes, leading to the formation of metabolites with distinct biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell, affecting processes such as protein synthesis, degradation, and signal transduction . These subcellular interactions are vital for elucidating the compound’s mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

1-(thian-4-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c11-9(12)7-5-10(6-7)8-1-3-13-4-2-8/h7-8H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFKITNGPHHRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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